molecular formula C14H15N3OS B2959483 N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide CAS No. 301194-05-8

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide

Cat. No.: B2959483
CAS No.: 301194-05-8
M. Wt: 273.35
InChI Key: WBCXAWYEBYMJOG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a chemical compound of interest in scientific research and development. This acetamide derivative features a 3,5-dimethylphenyl group and a pyrimidinylsulfanyl moiety, a structural pattern commonly investigated in medicinal chemistry and drug discovery. Compounds with the N-(3,5-dimethylphenyl)acetamide scaffold are frequently explored as key intermediates or target molecules in organic synthesis . The structural motif of incorporating a heterocyclic system like pyrimidine via a sulfanylacetamide linker is a recognized strategy in the design of biologically active molecules. Research on similar structures has shown potential in various fields, including the development of novel heterocyclic compounds for pharmaceutical applications . For instance, analogous compounds have been synthesized and studied for their molecular structure and potential cytotoxic activity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-6-11(2)8-12(7-10)17-13(18)9-19-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCXAWYEBYMJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide typically involves the reaction of 3,5-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups with reduced states.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Substituent Effects on Crystallinity and Geometry

  • N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide: This analog () shares the 3,5-dimethylphenyl group but replaces the pyrimidinylsulfanyl moiety with a trichloromethyl group. Crystallographic studies reveal that the 3,5-dimethyl substitution results in two molecules per asymmetric unit, likely due to steric and electronic effects from the methyl groups. In contrast, analogs with electron-withdrawing substituents (e.g., nitro or chloro) exhibit simpler monoclinic systems .
  • N-(3,5-Dimethoxyphenyl)-2-(Pyrimidinylsulfanyl)Acetamide Derivatives: describes a compound with methoxy substituents instead of methyl groups. The molecular weight (489.56 g/mol) and extended sulfonyl-pyrimidine system may also influence pharmacokinetic properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Yield (%) Reference
Target Compound C₁₅H₁₇N₃OS₂ 319.44 3,5-dimethylphenyl, pyrimidine Not reported
N-(3,5-Dimethoxyphenyl)-2-(Pyrimidinylsulfanyl) C₂₂H₂₃N₃O₆S₂ 489.56 3,5-dimethoxyphenyl, sulfonyl Not reported
2-(Benzofuropyrimidinylsulfanyl) Analog C₂₀H₁₈N₃O₂S₂ 404.51 Benzofuropyrimidine Not reported
Oxadixyl (Fungicide) C₁₄H₁₈N₂O₃ 278.31 2,6-dimethylphenyl, oxazolidinyl Fungicidal
19h (Radiotherapy Sensitizer) C₁₈H₁₇Br₂NO₄ 471.96 3,5-dibromophenyl Radiosensitization 89.5

Table 2: Crystallographic Data (From )

Compound Crystal System Space Group Molecules/Asymmetric Unit Notable Feature
N-(3,5-Dimethylphenyl)-2,2,2-Trichloroacetamide Monoclinic P2₁/c 2 Steric effects from methyl groups
N-(3-Chlorophenyl)-2,2,2-Trichloroacetamide Monoclinic P2₁/c 1 Electron-withdrawing Cl substituent

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance steric bulk and may reduce crystal symmetry, while electron-withdrawing groups (e.g., Cl, Br) simplify packing arrangements .

Biological Relevance: Halogenated analogs (e.g., 19h–19k) show higher bioactivity in radiotherapy sensitization, suggesting that the target compound’s non-halogenated structure may prioritize stability over potency .

Synthetic Challenges : Pyrimidinylsulfanyl coupling (as in the target compound) is less resource-intensive than benzofuropyrimidine synthesis, making it more scalable .

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines aromatic and heterocyclic structures, which may influence its interactions with biological targets. This article focuses on the synthesis, biological activity, and potential applications of this compound, supported by data tables and research findings.

  • Molecular Formula : C14H15N3OS
  • Molecular Weight : 273.35 g/mol
  • CAS Number : 301194-05-8

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide at elevated temperatures to facilitate product formation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind at specific sites, potentially inhibiting or activating biological pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Candida glabrata12

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, with higher concentrations leading to larger inhibition zones.
  • Inflammation Model :
    • In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic effects in inflammatory conditions.

Comparison with Similar Compounds

Compound Biological Activity Unique Features
N-(3,5-dimethylphenyl)-2-(2-pyridinylsulfanyl)acetamideModerate antimicrobial activityPyridine ring instead of pyrimidine
N-(3,5-dimethylphenyl)-2-(2-thiazolylsulfanyl)acetamideSignificant anti-inflammatory effectsContains a thiazole ring

This compound is unique due to its specific pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds .

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